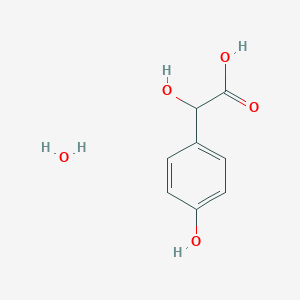

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

説明

特性

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBHLAWGXOMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506557 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184901-84-6, 7198-10-9 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate typically involves the hydroxylation of phenylacetic acid derivatives. One common method involves the reaction of 4-hydroxybenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization, filtration, and drying to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxyphenylethanol.

Substitution: Formation of 4-hydroxyphenylacetate esters.

科学的研究の応用

Scientific Research Applications

The applications of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate can be categorized into several domains:

Chemistry

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing various chemical compounds and derivatives.

- Reagent in Chemical Reactions: The compound participates in oxidation, reduction, and substitution reactions, allowing for the formation of diverse products such as esters and alcohols.

Biology

- Study of Enzyme Kinetics: It is utilized to investigate metabolic pathways involving phenolic compounds, contributing to understanding enzyme functions and interactions.

- Antioxidant Properties: Due to its phenolic structure, it exhibits potential antioxidant activities that can mitigate oxidative stress in biological systems.

Medicine

- Therapeutic Potential: Research indicates its anti-inflammatory and antioxidant properties, suggesting potential applications in treating conditions related to oxidative stress and inflammation.

- Antimicrobial Activity: Preliminary studies show that derivatives of this compound may exhibit antimicrobial effects against multidrug-resistant bacteria and fungi, highlighting its potential as a scaffold for developing new antimicrobial agents .

Industry

- Pharmaceuticals and Agrochemicals: The compound is employed in the production of various pharmaceuticals and specialty chemicals due to its reactivity and biological activities.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of derivatives based on 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid against multidrug-resistant pathogens. The derivatives showed varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant fungi like Candida auris, with minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL. This underscores the potential for developing new antimicrobial treatments using this compound as a base scaffold .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant properties of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate (a salt form of the compound) demonstrated significant radical scavenging activity. The study highlighted its potential therapeutic effects against diseases associated with oxidative stress by modulating oxidative pathways in cells.

作用機序

The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring and acetic acid moiety allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This compound can modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

- Synonyms: p-Hydroxymandelic acid hydrate, 2-(4-Hydroxyphenyl)-2-hydroxyacetic acid hydrate .

- CAS Numbers: 184901-84-6 (hydrate), 1198-84-1 (non-hydrate) .

- Molecular Formula : C₈H₁₀O₅ (hydrate); C₈H₈O₄ (anhydrous form) .

- Molecular Weight : 186.16 g/mol (hydrate) .

Physicochemical Properties :

- Appearance : Typically a crystalline solid.

- Storage : Requires protection from light and storage under inert atmosphere due to sensitivity to oxidation and hydrolysis .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Methoxy Derivatives

Example : 2-Hydroxy-2-(4-methoxyphenyl)acetic acid (CAS 75172-66-6)

- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the para position of the phenyl ring.

- Impact :

- Similarity Score: 0.94 (non-hydrate) vs. 1.00 (methoxy derivative), indicating significant structural overlap .

Methoxy-Hydroxy Mixed Derivatives

Example : 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (CAS 55-10-7)

- Structural Feature : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.

- Biological Relevance : Such mixed substituents are common in lignin-derived phytochemicals, influencing antioxidant activity .

- Synthesis: Prepared via base-catalyzed condensation or Knoevenagel reactions involving substituted acetophenones .

Mandelic Acid (2-Hydroxy-2-phenylacetic acid)

4-Hydroxy-3-methoxyphenylacetic Acid (CAS 69716-04-7)

- Structural Feature : Acetic acid moiety directly attached to a substituted phenyl ring (hydroxy and methoxy groups).

- Biological Role: A metabolite of dietary polyphenols, implicated in gut microbiota-mediated biotransformation .

Comparative Data Table

*Similarity scores derived from Tanimoto coefficient-based structural comparisons (where available). †Estimated based on substituent contributions.

生物活性

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as p-hydroxyphenylacetic acid , is a phenolic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

The chemical formula for this compound is , and it has a molecular weight of 182.17 g/mol. The synthesis typically involves the hydroxylation of phenylacetic acid derivatives, often through the reaction of 4-hydroxybenzaldehyde with glyoxylic acid under controlled conditions .

Synthetic Route Example

- Reagents : 4-hydroxybenzaldehyde, glyoxylic acid

- Conditions : Reflux in aqueous or organic solvent

- Purification : Crystallization and filtration to achieve high purity

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent in inflammatory conditions .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain derivatives showed effectiveness against Staphylococcus pneumoniae and Pseudomonas aeruginosa , indicating its potential use in treating bacterial infections .

Enzyme Interaction

The compound interacts with enzymes involved in metabolic pathways, particularly those related to oxidative stress. Its dual hydroxylation enhances its reactivity, allowing it to participate in hydrogen bonding and other interactions that modulate enzyme activity .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong ability to neutralize free radicals, with IC50 values comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 12.5 |

| 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid | 15.0 |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages revealed that treatment with this compound reduced the expression of TNF-alpha and IL-6 by approximately 50%, highlighting its potential role in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 100 |

| IL-6 | 150 | 75 |

Potential Applications

- Pharmaceuticals : Due to its anti-inflammatory and antioxidant properties, it is being explored for formulations targeting chronic inflammatory diseases.

- Agriculture : Its antimicrobial properties suggest potential use as a natural pesticide or growth enhancer.

- Food Industry : As an antioxidant, it could be utilized in food preservation to extend shelf life.

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate with high enantiomeric purity?

- Methodological Answer :

Enantioselective synthesis can be achieved via chiral resolution or enzymatic catalysis. For example, enzymatic reduction of ketone precursors using dehydrogenases ensures stereochemical control. Structural verification should include chiral HPLC or polarimetry, supported by stereochemical descriptors such as the InChI key

YHXHKYRQLYQUIH-ZETCQYMHSA-Nfor the (S)-enantiomer . X-ray crystallography can confirm absolute configuration, as demonstrated in studies of related hydroxyphenylacetic acid derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural validation. For purity assessment, use reversed-phase HPLC with UV detection at 254 nm. Reference the molecular formula and monoisotopic mass 168.042259 Da . Differential scanning calorimetry (DSC) can further assess hydrate stability by identifying dehydration transitions .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

- Methodological Answer : Experimental determination via the shake-flask method at 25°C, paired with computational solubility prediction using molecular dynamics (MD) simulations. MD studies on similar hydroxyphenylacetic acid derivatives suggest moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the hydroxyl and carboxyl groups . Validate experimentally with UV-Vis spectrophotometry in phosphate-buffered saline (PBS) at physiological pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites in biological matrices. Compare fragmentation patterns with reference standards, such as 4-hydroxymandelic acid or homovanillic acid, which share structural motifs . Isotopic labeling (e.g., ¹³C-tracing) can track metabolic flux and clarify pathway discrepancies .

Q. What experimental strategies are effective for studying molecular interactions between this compound and target proteins?

- Methodological Answer : Employ molecular docking and MD simulations to predict binding affinities and interaction sites. For empirical validation, use surface plasmon resonance (SPR) to measure real-time binding kinetics. Structural analogs like 2-(4-hydroxyphenyl)acetamide (CAS 395) can serve as negative controls . Synchrotron-based X-ray crystallography may resolve co-crystal structures for high-resolution interaction mapping .

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer :

Compare enantiomers in cell-based assays (e.g., enzyme inhibition or receptor binding). The (S)-enantiomer (InChI key

YHXHKYRQLYQUIH-ZETCQYMHSA-N) may exhibit distinct activity due to spatial compatibility with chiral binding pockets . Circular dichroism (CD) spectroscopy can monitor conformational changes in target proteins upon enantiomer exposure .

Q. What are the best practices for assessing compound stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For hydrolytic stability, incubate the compound in buffers ranging from pH 1–13 at 40°C. Oxidative stability can be tested with hydrogen peroxide (3% v/v). Reference safety data sheets for storage recommendations (e.g., 2–8°C in inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。